Ethyl fluoroacetate

説明

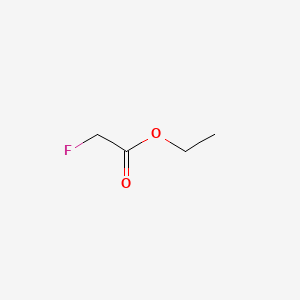

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYZVXRKYPKDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060034 | |

| Record name | Ethyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |

| Record name | Ethyl fluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

121.6 °C @ 758 MM HG | |

| Record name | ETHYL FLUOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER | |

| Record name | ETHYL FLUOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0926 @ 20.5 °C | |

| Record name | ETHYL FLUOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.7 (AIR= 1) | |

| Record name | ETHYL FLUOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

459-72-3 | |

| Record name | Ethyl fluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl fluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL FLUOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl fluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS1L6UM7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL FLUOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethyl fluoroacetate synthesis pathways and mechanisms

An In-depth Technical Guide on the Synthesis Pathways and Mechanisms of Ethyl Fluoroacetate (B1212596)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl fluoroacetate is a significant building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its preparation is a critical step in the introduction of a fluorine atom into organic molecules, a process known to enhance biological activity and modify chemical properties. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, mechanistic insights, and a comparative analysis of quantitative data. The two principal routes discussed are the nucleophilic substitution of ethyl chloroacetate (B1199739) and the esterification of fluoroacetic acid.

Nucleophilic Substitution of Ethyl Chloroacetate

The most prevalent method for synthesizing this compound is through a nucleophilic substitution reaction, where the chlorine atom in ethyl chloroacetate is displaced by a fluoride (B91410) ion.[2] This pathway is favored for its relatively high yields and the availability of starting materials.

General Reaction Scheme

The overall reaction can be represented as follows:

ClCH₂COOCH₂CH₃ + M⁺F⁻ → FCH₂COOCH₂CH₃ + M⁺Cl⁻

Where M⁺ is typically an alkali metal cation (e.g., K⁺) or a quaternary ammonium (B1175870) cation.

Fluorinating Agents and Catalysts

Potassium fluoride (KF) is the most commonly employed fluorinating agent for this transformation.[3][4][5] Due to the low solubility of KF in many organic solvents, various strategies are employed to enhance its reactivity, including the use of polar aprotic solvents, phase-transfer catalysts, or co-solvents.[3][6]

-

Solvents: High-boiling point, polar aprotic solvents like sulfolane (B150427) and N,N-dimethylformamide (DMF) are effective in dissolving the reactants.[3][7] Co-solvents such as acetamide (B32628) can also be used to improve the solubility of potassium fluoride.[3][4]

-

Catalysts: Phase-transfer catalysts, such as quaternary ammonium salts (e.g., cetyltrimethylammonium bromide) or ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide), are often used to facilitate the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs.[3][7]

Experimental Protocols

Protocol 1: Synthesis using Potassium Fluoride in a Dual Solvent System with a Phase-Transfer Catalyst [3][6]

-

To a 100 mL flask, add 5g of acetamide and 10 mL of sulfolane.

-

Heat the mixture to 165°C for 30 minutes to remove any residual water.

-

Cool the mixture to 120°C.

-

Add 12.255 g (0.1 mol) of ethyl chloroacetate, 7.26 g (0.125 mol) of potassium fluoride, and 1.73 g (0.005 mol) of cetyltrimethylammonium bromide.

-

Maintain the reaction at this temperature for 2 hours with stirring.

-

After the reaction is complete, filter the hot mixture to remove solid byproducts.

-

The resulting filtrate is then distilled to obtain pure this compound.

Protocol 2: Synthesis using Potassium Fluoride and a Solid Dispersion [5]

-

Prepare a solid dispersion of potassium fluoride by mixing 60 parts of KF with a solution of 100 parts water and 6 parts of micropowder silica (B1680970) gel, followed by stirring, separation, and drying.

-

In a reaction vessel, add 122 g of ethyl chloroacetate.

-

Under agitation, add 65 g of the potassium fluoride solid dispersion.

-

The reaction is carried out at a temperature between 10-60°C for 3-5 hours.

-

Upon completion, the product is separated to yield this compound.

Quantitative Data

| Method | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Halogen Exchange | Potassium Fluoride | Cetyltrimethylammonium bromide | Sulfolane/Acetamide | 120-165 | 2 | 83.5 | - | [3] |

| Halogen Exchange | Potassium Fluoride | Acetamide | - | 110-140 | - | 52 | - | [4] |

| Halogen Exchange | Potassium Fluoride Solid Dispersion | Micropowder silica gel | Solvent-free | 20 | 3 | 99.1 | 99.7 | [5] |

| Halogen Exchange | Potassium Fluoride Solid Dispersion | Micropowder silica gel | Solvent-free | 25 | 5 | 98.4 | 99.8 | [5] |

| Halogen Exchange | Potassium Fluoride Solid Dispersion | Micropowder silica gel | Solvent-free | 55 | 5 | 99.4 | 99.4 | [5] |

| Halogen Exchange | Potassium Fluoride | 1-butyl-3-methylimidazolium bromide | N,N-dimethylformamide | 120 | 4 | 74.19 | - | [7] |

Reaction Mechanism

The nucleophilic substitution of ethyl chloroacetate with fluoride ion proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The fluoride ion acts as a nucleophile and attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion in a single concerted step.

Caption: SN2 mechanism for the synthesis of this compound.

Esterification of Fluoroacetic Acid

An alternative route to this compound is the direct esterification of fluoroacetic acid with ethanol (B145695).[1] This reaction is typically catalyzed by a strong acid.

General Reaction Scheme

The reaction is an equilibrium process:

FCH₂COOH + CH₃CH₂OH ⇌ FCH₂COOCH₂CH₃ + H₂O

To drive the reaction towards the product side, the water formed during the reaction is usually removed, or an excess of one of the reactants (typically ethanol) is used.

Catalysts and Reaction Conditions

Solid acid catalysts are often employed to simplify the work-up procedure.[1] A continuous process has been described where a solid acid catalyst is pre-dispersed in the filler of a distillation column.[1] By continuously feeding fluoroacetic acid and ethanol and removing the product and water, very high yields and purities can be achieved.[1]

Experimental Protocol

Protocol 3: Continuous Esterification using a Solid Acid Catalyst [1]

-

Pre-disperse a solid acid catalyst in the packing material of a distillation column.

-

Pre-charge the reaction kettle with an appropriate ratio of fluoroacetic acid and ethanol and heat to reflux.

-

Once the system stabilizes, continuously feed ethanol and fluoroacetic acid into the bottom and top of the extraction section of the distillation column, respectively.

-

The product, this compound, is collected from the top of the distillation column.

-

Water is periodically removed from the reaction kettle.

Quantitative Data

| Method | Reactants | Catalyst | Conditions | Yield (%) | Purity (%) | Reference |

| Esterification | Fluoroacetic Acid, Ethanol | Solid Acid | Continuous distillation | >99 | >99.9 | [1] |

| Esterification | Fluoroacetic Acid, Ethanol | - | Molar ratio of acid to alcohol 1:1.4 | 99.2 | - | [1] |

Reaction Mechanism

The acid-catalyzed esterification of fluoroacetic acid with ethanol follows the Fischer esterification mechanism. This involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the ethanol, a proton transfer, and finally the elimination of water to form the ester.

Caption: Fischer esterification mechanism for this compound synthesis.

Transesterification

While not a primary method for the synthesis of this compound, transesterification is a relevant reaction in the chemistry of fluoroacetates.[8] This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For instance, if a different fluoroacetate ester were more readily available, it could potentially be converted to this compound by reaction with ethanol.

Safety Considerations

This compound and its precursors are toxic and should be handled with appropriate safety precautions.[2][9] Fluoroacetic acid and its derivatives are known to be highly toxic.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] Hydrogen fluoride gas, which can be produced under certain conditions, is extremely corrosive and toxic.[9]

Conclusion

The synthesis of this compound can be effectively achieved through two main pathways: nucleophilic substitution of ethyl chloroacetate and esterification of fluoroacetic acid. The choice of method depends on factors such as the availability and cost of starting materials, desired yield and purity, and the scale of the reaction. The nucleophilic substitution route offers high yields under relatively mild conditions, especially with the use of solid-supported reagents. The esterification pathway, particularly when run as a continuous process, can provide excellent yields and purity. A thorough understanding of the reaction mechanisms and careful attention to safety protocols are essential for the successful synthesis of this important fluorinated building block.

References

- 1. Preparation process of this compound-Sanmenxia Meile [en.meilechem.com]

- 2. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]

- 6. CN114940647B - Method for synthesizing this compound by using double solvents - Google Patents [patents.google.com]

- 7. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of this compound and its precautions-Chemwin [en.888chem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Fluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl fluoroacetate (B1212596) (EFA) is a halogenated ester of significant interest in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate for the introduction of fluorine into molecular scaffolds makes a thorough understanding of its physicochemical properties essential for its safe and effective use. This technical guide provides a comprehensive overview of the physical and chemical characteristics of ethyl fluoroacetate, detailed experimental protocols for their determination, and a discussion of its chemical reactivity and biological significance.

Physical Properties

This compound is a colorless liquid with an odor reminiscent of ethyl acetate.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇FO₂ | [3] |

| Molecular Weight | 106.10 g/mol | [4] |

| CAS Number | 459-72-3 | [3] |

| Appearance | Colorless liquid | [3][5] |

| Odor | Acetic odor, similar to ethyl acetate | [6][7] |

| Boiling Point | 117-119.3 °C | [3][5] |

| Melting Point | Not available | [7] |

| Density | 1.090 - 1.098 g/mL at 20-25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.375 - 1.38 | [3] |

| Solubility | Soluble in water | [6] |

| Vapor Density | 3.7 (Air = 1) | [7] |

| Flash Point | 30 °C (86 °F) | [5][7] |

Chemical Properties and Reactivity

Hydrolysis

This compound can be hydrolyzed to fluoroacetic acid and ethanol. This reaction can be catalyzed by either acid or base. The hydrolysis is of significant biological importance as it is the initial step in the metabolic pathway that leads to the toxicity of this compound. In vivo, esterases rapidly convert this compound to fluoroacetic acid.[4]

Nucleophilic Substitution

The fluorine atom in this compound is a relatively poor leaving group in nucleophilic substitution reactions compared to other halogens. However, under appropriate conditions, it can be displaced by strong nucleophiles.

Synthesis

A common method for the synthesis of this compound involves the reaction of an alkali metal fluoride, such as potassium fluoride, with ethyl chloroacetate.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three main signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ (ethyl group) |

| ~4.2 | Quartet | 2H | -OCH₂- (ethyl group) |

| ~4.8 | Doublet | 2H | F-CH₂- |

The doublet for the fluorinated methylene (B1212753) group is due to coupling with the adjacent fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals:

| Chemical Shift (ppm) | Assignment |

| ~14 | -CH₃ (ethyl group) |

| ~62 | -OCH₂- (ethyl group) |

| ~78 (doublet, J(C-F) ≈ 180 Hz) | F-CH₂- |

| ~167 (doublet, J(C-F) ≈ 25 Hz) | C=O (carbonyl) |

Infrared (IR) Spectroscopy

Key absorption bands in the IR spectrum of this compound include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H stretch (alkane) |

| ~1750 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester) |

| ~1050 | C-F stretch |

Mass Spectrometry

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 106. Common fragmentation patterns for esters involve cleavage alpha to the carbonyl group and McLafferty rearrangement. Expected fragments include:

| m/z | Fragment |

| 106 | [CH₂FCOOCH₂CH₃]⁺ (Molecular Ion) |

| 73 | [CH₂FCOO]⁺ |

| 61 | [COOCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 33 | [CH₂F]⁺ |

| 29 | [CH₂CH₃]⁺ |

Experimental Protocols

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus or a micro-boiling point apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure, indicated by a steady distillation temperature, is recorded as the boiling point.

Determination of Density

The density of this compound can be determined by measuring the mass of a known volume of the liquid. A pycnometer or a graduated cylinder and a balance can be used. The density is calculated using the formula: Density = Mass / Volume.

Determination of Refractive Index

The refractive index can be measured using a refractometer. A drop of this compound is placed on the prism of the refractometer, and the refractive index is read directly from the scale at a specified temperature (typically 20°C).

Biological Significance and Signaling Pathway Involvement

This compound itself is not directly involved in signaling pathways. However, its toxicity stems from its metabolic conversion to fluoroacetate. Fluoroacetate is a potent metabolic poison that blocks the citric acid cycle (Krebs cycle) through a process known as "lethal synthesis".[8][9]

In the mitochondria, fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[2][8] Fluorocitrate is a strong inhibitor of the enzyme aconitase, which is responsible for the isomerization of citrate (B86180) to isocitrate in the citric acid cycle.[2][10] This inhibition leads to a buildup of citrate and a depletion of downstream metabolites, ultimately disrupting cellular respiration and ATP production.[2]

Safety and Handling

This compound is a flammable liquid and is highly toxic by inhalation, ingestion, and skin contact.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data presented, along with the experimental protocols and discussion of its reactivity and biological significance, will be a valuable resource for researchers, scientists, and drug development professionals working with this important fluorinated compound. A thorough understanding of these properties is paramount for its safe handling and effective application in chemical synthesis and research.

References

- 1. Khan Academy [khanacademy.org]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 459-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound(459-72-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Fluoroacetate and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Spectroscopic Profile of Ethyl Fluoroacetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for ethyl fluoroacetate (B1212596), tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of ethyl fluoroacetate.

¹H NMR Data

The proton NMR spectrum of this compound exhibits three distinct signals. The presence of a fluorine atom on the adjacent carbon causes a characteristic splitting of the methylene (B1212753) protons of the fluoroacetyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~4.84 | Doublet of Triplets (dt) | 2H | F-CH₂ -C=O | JHF ≈ 47 Hz, JHH ≈ 4 Hz |

| ~4.28 | Quartet (q) | 2H | O-CH₂ -CH₃ | JHH ≈ 7.1 Hz |

| ~1.32 | Triplet (t) | 3H | O-CH₂-CH₃ | JHH ≈ 7.1 Hz |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Data

The carbon NMR spectrum shows four signals corresponding to the four carbon atoms in the molecule. The carbon attached to the fluorine atom shows a characteristic large coupling constant.

| Chemical Shift (δ) ppm | Assignment | C-F Coupling (¹JCF) Hz |

| ~166 | C =O | ~36 Hz (²JCF) |

| ~79 | F-C H₂-C=O | ~180 Hz |

| ~62 | O-C H₂-CH₃ | Not Applicable |

| ~14 | O-CH₂-C H₃ | Not Applicable |

Note: Carbon NMR data for this compound is less commonly reported with full assignments. The provided values are based on typical chemical shifts for similar structures and predicted spectra.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by strong absorption bands typical of an aliphatic ester.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2985 | Medium | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ester carbonyl)[1] |

| ~1280 | Strong | C-O stretch (ester) |

| ~1030 | Strong | C-F stretch |

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 106 | ~5 | [M]⁺˙ (Molecular Ion) |

| 78 | ~10 | [FCH₂C(OH)₂]⁺ |

| 61 | ~53 | [FCH₂CO]⁺ |

| 45 | ~10 | [OCH₂CH₃]⁺ |

| 33 | ~24 | [CH₂F]⁺ |

| 29 | 100 | [CH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the spectrum is typically acquired using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a single drop of the sample can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : An FTIR spectrometer is used.

-

Data Acquisition : A background spectrum of the clean KBr plates or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : this compound, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.

-

Instrumentation : An electron ionization (EI) mass spectrometer is used.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and a plausible mass spectrometry fragmentation pathway for this compound.

References

The Janus-Faced Reactivity of the C-F Bond in Ethyl Fluoroacetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, imparts unique and often desirable properties to molecules, including enhanced metabolic stability and increased binding affinity. Ethyl fluoroacetate (B1212596), as a readily accessible fluorinated building block, is of significant interest in medicinal chemistry and drug development. However, the very stability of the C-F bond presents a formidable challenge for its synthetic manipulation. This technical guide provides a comprehensive analysis of the reactivity of the C-F bond in ethyl fluoroacetate, exploring both its celebrated stability and the conditions under which it can be cleaved or functionalized. We delve into enzymatic and chemical methodologies for C-F bond activation, present quantitative data where available, and provide detailed experimental protocols. Furthermore, this guide illustrates the metabolic fate of the fluoroacetate moiety and proposes a logical workflow for the strategic incorporation of this and similar building blocks in drug design.

Introduction: The Dichotomy of the C-F Bond

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to modulate their physicochemical and pharmacokinetic properties.[1][2][3] this compound (FCH₂COOCH₂CH₃) serves as a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, prized for its ability to introduce the fluoromethyl group.[4] The reactivity of this compound is dominated by the C-F bond, a linkage characterized by a high bond dissociation energy (BDE). While this high stability is advantageous for creating metabolically robust drugs, it simultaneously complicates synthetic efforts to further derivatize the molecule at the C-F position. Understanding the nuances of this reactivity is paramount for its effective utilization in research and development.

Physicochemical Properties and C-F Bond Strength

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 459-72-3 | |

| Molecular Formula | C₄H₇FO₂ | [8] |

| Molecular Weight | 106.10 g/mol | [8] |

| Boiling Point | 119.3 °C at 753 mmHg | |

| Density | 1.098 g/mL at 25 °C | |

| Refractive Index | n20/D 1.375 | |

| Solubility | Soluble in water |

Reactivity of the C-F Bond: A Tale of Two Pathways

The reactivity of the C-F bond in this compound can be broadly categorized into two pathways: enzymatic cleavage, which is highly relevant to its biological activity and toxicity, and chemical activation, which is the focus of synthetic chemists.

Enzymatic Cleavage: The Biological Achilles' Heel

In biological systems, this compound is readily hydrolyzed to fluoroacetic acid.[8] Fluoroacetate itself is deceptively non-toxic; however, it undergoes a "lethal synthesis" to become a potent metabolic poison. This process highlights a key vulnerability of the C-F bond under specific enzymatic conditions.

The metabolic pathway begins with the conversion of fluoroacetate to fluoroacetyl-CoA, which then enters the Krebs cycle. Here, it is condensed with oxaloacetate to form 2-fluorocitrate. 2-fluorocitrate is a powerful inhibitor of aconitase, an essential enzyme in the Krebs cycle, leading to a shutdown of cellular respiration and ultimately cell death.

Certain microorganisms have evolved enzymes, known as fluoroacetate dehalogenases, that can directly cleave the C-F bond of fluoroacetate. These enzymes catalyze the hydrolysis of fluoroacetate to glycolate (B3277807) and fluoride (B91410) ion.

Diagram 1: Metabolic Pathway of this compound and Aconitase Inhibition

Caption: Metabolic activation and toxicity of this compound.

Diagram 2: Enzymatic C-F Bond Cleavage by Fluoroacetate Dehalogenase

Caption: General mechanism of fluoroacetate dehalogenase.

Chemical C-F Bond Functionalization: A Synthetic Challenge

Direct functionalization of the C-F bond in this compound is challenging due to its high strength. Most synthetic applications of this compound utilize the reactivity of the ester group or the acidity of the α-protons, keeping the C-F bond intact. However, recent advances in C-F bond activation provide potential avenues for its derivatization.

The Sₙ2 reaction at a carbon bearing a fluorine atom is notoriously difficult due to the poor leaving group ability of the fluoride ion.[9] However, intramolecular Sₙ2 reactions on alkyl fluorides have been shown to proceed, suggesting that with appropriate substrate design and reaction conditions, nucleophilic displacement of the fluorine in this compound might be achievable.[10]

Table 2: Comparison of Halogen Leaving Group Ability in Sₙ2 Reactions

| Leaving Group | Relative Rate |

| I⁻ | ~30,000 |

| Br⁻ | ~10,000 |

| Cl⁻ | ~200 |

| F⁻ | 1 |

Note: Relative rates are approximate and can vary with substrate and reaction conditions.

Photochemically-mediated methods have been developed for the defluorinative alkylation of ethyl trifluoroacetate.[11] These radical-based approaches could potentially be adapted for the C-F bond in this compound, offering a pathway to form new C-C bonds.

Experimental Protocols

Synthesis of this compound via Halogen Exchange

This protocol is adapted from a common method for the synthesis of fluoroacetates.[12]

Reaction: ClCH₂COOCH₂CH₃ + KF → FCH₂COOCH₂CH₃ + KCl

Materials:

-

Ethyl chloroacetate

-

Potassium fluoride (anhydrous, finely powdered)

-

Ionic liquid (e.g., 1-methyl-3-alkylimidazolium chloride/bromide) or a polar aprotic solvent (e.g., sulfolane)

-

Phase-transfer catalyst (if not using an ionic liquid, e.g., tetrabutylammonium (B224687) bromide)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl chloroacetate, potassium fluoride, and the solvent/catalyst system.

-

Heat the reaction mixture to 110-150 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-5 hours.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is then subjected to fractional distillation to purify the this compound.

Enzymatic Defluorination Assay

This protocol provides a general method to assess the defluorination of fluoroacetate by a dehalogenase enzyme.

Materials:

-

Fluoroacetate dehalogenase

-

Sodium fluoroacetate solution (substrate)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Fluoride ion-selective electrode or a colorimetric fluoride assay kit

-

Incubator/water bath

Procedure:

-

Prepare a reaction mixture containing the buffer, sodium fluoroacetate, and the enzyme solution in a microcentrifuge tube.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period.

-

Stop the reaction by heat inactivation or addition of a quenching agent.

-

Centrifuge the sample to pellet the enzyme.

-

Measure the fluoride ion concentration in the supernatant using a fluoride ion-selective electrode or a colorimetric assay.

-

A control reaction without the enzyme should be run in parallel to account for any non-enzymatic fluoride release.

Application in Drug Development: A Strategic Workflow

This compound and other fluorinated building blocks are valuable tools in drug discovery.[13][14] The strategic incorporation of fluorine can significantly improve the properties of a lead compound.

Diagram 3: Workflow for Incorporating Fluorinated Building Blocks in Drug Discovery

Caption: A logical workflow for utilizing fluorinated building blocks.

The decision to incorporate a fluoro-substituent should be based on a thorough understanding of the structure-activity relationship (SAR) of the lead compound. This compound can be used to introduce a fluoromethyl group, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.

Conclusion

The C-F bond in this compound embodies a fascinating chemical duality. Its inherent strength is a boon for designing metabolically stable pharmaceuticals, yet it poses a significant hurdle for synthetic chemists. The biological "activation" of this bond through lethal synthesis underscores the importance of understanding its reactivity in different environments. While direct chemical functionalization of the C-F bond in this compound remains a developing field, the ongoing advancements in C-F activation techniques hold great promise for expanding its utility as a versatile building block. For researchers in drug development, a deep appreciation of both the stability and the latent reactivity of the C-F bond is crucial for the rational design of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]

- 13. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Safety of Ethyl Fluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Ethyl fluoroacetate (B1212596) is a colorless liquid with a fruity odor. It is a fluorinated ester that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 459-72-3 | |

| Molecular Formula | C4H7FO2 | [1] |

| Molecular Weight | 106.10 g/mol | [1] |

| Boiling Point | 119.2 °C @ 753 mmHg | [1] |

| Flash Point | 30 °C (86 °F) | [1] |

| Density | 1.098 g/mL at 25 °C | [2] |

| Solubility | Soluble in water | [2] |

| Vapor Density | 3.7 (Air = 1) | [3] |

Toxicological Profile

Ethyl fluoroacetate is classified as a highly toxic substance. Its toxicity is primarily attributed to its in vivo hydrolysis to fluoroacetic acid, a potent metabolic poison.

Acute Toxicity

This compound is fatal if swallowed, inhaled, or in contact with skin.[4][5]

| Route | Species | Value | Classification | Reference |

| Oral | Rat | LD50: 4.68 mg/kg (for Fluoroacetic Acid) | Highly Toxic | [6] |

| General | Lethal Dose: 20-100 mg/kg | Highly Toxic | [3][7] | |

| Intraperitoneal | Mouse | LD50: 19 mg/kg | Highly Toxic | [4] |

| Dermal | Not specified | Not available | Fatal in contact with skin | [4][5] |

| Inhalation | Not specified | Not available | Fatal if inhaled | [4][5] |

Experimental Protocols:

Skin Corrosion and Irritation

This compound is classified as causing severe skin burns and eye damage.[4]

Experimental Protocols:

A standard skin corrosion/irritation study, following OECD Guideline 404, would involve the application of the test substance to the skin of a rabbit, followed by observation for signs of erythema and edema.

Serious Eye Damage and Irritation

This compound is classified as causing serious eye damage.[4]

Experimental Protocols:

An in vivo study for serious eye damage/irritation, as per OECD Guideline 405, would involve instilling the test substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.

Respiratory and Skin Sensitization

No data is available on the potential of this compound to cause respiratory or skin sensitization.

Genotoxicity

No studies have been identified that specifically investigate the genotoxic potential of this compound. Therefore, its mutagenic and clastogenic properties are unknown.

Carcinogenicity

There are no available studies on the carcinogenic potential of this compound in animals or humans.[1]

Reproductive and Developmental Toxicity

No specific data on the reproductive and developmental toxicity of this compound are available. However, a study on a related fluoroalkylethanol mixture showed reduced litter size and pup weights at doses of 100 mg/kg/day and higher in a one-generation reproductive toxicity study in rats.[6] In a developmental toxicity study with the same mixture, fetal skeletal alterations were observed at 500 mg/kg/day in rats.[6]

Mechanism of Toxicity

The primary mechanism of toxicity for this compound is its metabolic conversion to fluoroacetic acid, which then inhibits cellular respiration.[5][8][9][10][11][12]

-

Hydrolysis: this compound is rapidly hydrolyzed in the body by esterases to produce ethanol (B145695) and fluoroacetic acid.

-

Lethal Synthesis: Fluoroacetic acid is then converted to fluoroacetyl-CoA.

-

Krebs Cycle Inhibition: Fluoroacetyl-CoA condenses with oxaloacetate in the Krebs cycle, catalyzed by citrate synthase, to form fluorocitrate. Fluorocitrate is a potent inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate.

-

Citrate Accumulation and Energy Depletion: The inhibition of aconitase leads to a buildup of citrate and a disruption of the Krebs cycle, ultimately blocking cellular respiration and leading to a depletion of ATP, the cell's primary energy source. This results in cell death, particularly affecting high-energy-demand organs such as the central nervous system and the heart.

Safety Information

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][13] Avoid breathing vapors or mist.[13] Keep away from heat, sparks, and open flames.[1][13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and bases.[1][14] Keep containers tightly closed.[1]

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound.[1]

Emergency Procedures

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

-

If inhaled: Move the victim to fresh air immediately.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1]

-

If swallowed: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[15] Water spray may be used to cool containers.[15]

This technical guide provides a summary of the currently available toxicological and safety information for this compound. The significant data gaps, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity, highlight the need for further research to fully characterize the hazard profile of this chemical. Researchers and drug development professionals should exercise extreme caution when handling this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 氟乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. [Accidental fatal poisoning with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the reproductive and developmental toxicity of a fluoroalkylethanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. quora.com [quora.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The inhibition of citrate formation from oxalacetate by ethyl esters of difluoroacetoacetate, fluorooxalacetate and fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. Operation, Disposal and Storage of this compound-Sanmenxia Meile [en.meilechem.com]

- 15. chemicalbook.com [chemicalbook.com]

The Dawn of Organofluorine Chemistry: A Technical Guide to the Historical Context and Discovery of Ethyl Fluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ethyl fluoroacetate (B1212596) stands as a pivotal moment in the nascent field of organofluorine chemistry. This technical guide delves into the historical context surrounding its discovery, pioneered by the meticulous work of Belgian chemist Frédéric Swarts. We will explore the scientific landscape of the late 19th and early 20th centuries, detail the experimental protocols of both historical and contemporary synthesis, and present key quantitative data. Furthermore, this guide will illustrate the fundamental chemical pathways and toxicological mechanisms associated with this foundational organofluorine compound.

Historical Context: A World Before Widespread Fluorination

The late 19th century was a period of explosive growth in organic chemistry. The structural theory of organic compounds was well-established, and chemists were adept at manipulating molecules containing carbon, hydrogen, oxygen, nitrogen, and the heavier halogens. However, the lightest halogen, fluorine, remained largely untamed. Its extreme reactivity and the hazardous nature of its parent acid, hydrofluoric acid, presented formidable challenges to chemists of the era.

It was in this challenging environment that Frédéric Swarts (1866-1940) began his groundbreaking work.[1][2] A professor at the University of Ghent, Swarts dedicated a significant portion of his career to developing controlled methods for introducing fluorine into organic molecules.[1][2] His persistent and innovative research laid the groundwork for the entire field of organofluorine chemistry, which would later give rise to a vast array of materials, from refrigerants to pharmaceuticals.[1]

Swarts' most significant contribution was the development of the "Swarts reaction," a halogen exchange reaction that allowed for the replacement of chlorine or bromine atoms in organic compounds with fluorine.[1] This was a crucial breakthrough, as it provided a much safer and more controllable method for fluorination than direct reaction with elemental fluorine.

The Discovery of Ethyl Fluoroacetate

In 1896, Frédéric Swarts published a seminal paper titled "Sur l'acide fluoracétique" (On fluoroacetic acid) in the Bulletin de l'Académie Royale de Belgique. While the primary focus of this publication was the synthesis and properties of fluoroacetic acid, it also described the preparation of its ethyl ester, this compound. This marks the first documented synthesis of this important compound.

Original Synthesis by Frédéric Swarts (1896)

Inferred Experimental Protocol:

-

Preparation of Fluoroacetic Acid: Swarts would have first prepared fluoroacetic acid, likely through a halogen exchange reaction on a chloro- or bromoacetic acid derivative using a metallic fluoride (B91410).

-

Esterification: A mixture of fluoroacetic acid and an excess of absolute ethanol (B145695) would be prepared.

-

Catalysis: A catalytic amount of concentrated sulfuric acid would be carefully added to the mixture.

-

Reaction: The mixture would then be heated under reflux for a specific period to drive the equilibrium towards the formation of the ester.

-

Work-up and Purification: After cooling, the reaction mixture would be neutralized, likely with a sodium carbonate solution, to remove the acidic catalyst and any unreacted fluoroacetic acid. The this compound would then be separated from the aqueous layer.

-

Distillation: The crude ester would be purified by fractional distillation to yield pure this compound.

Modern Synthesis of this compound

While the fundamental principle of esterification remains a valid method, modern industrial synthesis of this compound often employs a halogen exchange reaction, a direct legacy of Swarts' work.

Halogen Exchange Method

This method involves the reaction of ethyl chloroacetate (B1199739) with an inorganic fluoride, typically potassium fluoride.

Experimental Protocol:

-

Reactants: Ethyl chloroacetate and anhydrous potassium fluoride are the primary reactants. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is often added to facilitate the reaction between the organic and inorganic phases.

-

Solvent: A high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or sulfolane, is typically used.

-

Reaction: The reactants and solvent are heated to a specific temperature (e.g., 100-150 °C) with vigorous stirring for several hours.

-

Work-up and Purification: After the reaction is complete, the solid inorganic salts are removed by filtration. The solvent is then removed from the filtrate, often by distillation under reduced pressure.

-

Final Purification: The resulting crude this compound is purified by fractional distillation to achieve high purity.

Quantitative Data

The following tables summarize the key physical and toxicological data for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇FO₂ |

| Molar Mass | 106.10 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 119-121 °C |

| Density | 1.098 g/mL at 25 °C |

| Refractive Index | 1.375 at 20 °C |

| Solubility in Water | Soluble |

Table 2: Toxicological Data for this compound [3]

| Parameter | Value | Species | Route of Administration |

| LD₅₀ (Lethal Dose, 50%) | 20-100 mg/kg | Rat | Oral |

Applications: From a Chemical Curiosity to a Key Reagent

Early Applications

Detailed records of the early industrial or commercial applications of this compound are scarce. In the early 20th century, many newly synthesized organic compounds were initially of academic interest, serving as subjects for studying physical properties and reactivity. Esters, in general, were recognized for their solvent properties. However, the high toxicity of fluoroacetates, which would have become apparent upon early toxicological screenings, likely limited the widespread use of this compound as a general-purpose solvent or in applications involving significant human exposure.

Modern Applications

Today, this compound is primarily used as a versatile reagent in organic synthesis. Its key applications include:

-

Introduction of the -CH₂F group: It serves as a building block for incorporating the fluoromethyl group into more complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and binding affinity.

-

Synthesis of other organofluorine compounds: It is a precursor for the synthesis of other fluorinated reagents and intermediates.

Mechanism of Toxicity

The toxicity of this compound is not due to the molecule itself but rather to its metabolic conversion in vivo.

Experimental Understanding:

-

Hydrolysis: Upon entering the body, esterase enzymes rapidly hydrolyze this compound to fluoroacetic acid and ethanol.

-

Lethal Synthesis: The fluoroacetic acid then enters the citric acid cycle (Krebs cycle). The enzyme citrate (B86180) synthase mistakes fluoroacetyl-CoA (formed from fluoroacetate) for acetyl-CoA and condenses it with oxaloacetate to form fluorocitrate.

-

Enzyme Inhibition: Fluorocitrate acts as a potent and irreversible inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate.

-

Metabolic Disruption: The inhibition of aconitase leads to a blockage of the citric acid cycle, causing a buildup of citrate and a severe disruption of cellular energy production, ultimately leading to cell death.

Conclusion

The discovery of this compound by Frédéric Swarts was a quiet but significant step in the history of chemistry. It represented one of the earliest successful incorporations of fluorine into a common organic functional group. While its inherent toxicity limited its direct application, the chemistry pioneered by Swarts, including the synthesis of compounds like this compound, opened the door to the vast and indispensable field of organofluorine chemistry. The study of its synthesis and properties continues to provide valuable insights for researchers in organic synthesis, medicinal chemistry, and toxicology.

References

A Technical Review of Ethyl Fluoroacetate: Synthesis, Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Ethyl fluoroacetate (B1212596) (EFA) is a versatile fluorinated building block essential in various chemical sectors, including pharmaceuticals, agrochemicals, and materials science.[1] Its single fluorine atom significantly alters the molecule's electronic properties, enhancing the biological activity and stability of its derivatives compared to their non-fluorinated counterparts.[1] This technical guide provides an in-depth review of the literature on ethyl fluoroacetate, focusing on its synthesis, key applications, experimental protocols, and significant biological implications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 459-72-3 | |

| Molecular Formula | C₄H₇FO₂ | |

| Molecular Weight | 106.10 g/mol | |

| Appearance | Colorless liquid | [2] |

| Density | 1.098 g/mL at 25 °C | |

| Boiling Point | 119.3 °C at 753 mmHg | |

| Refractive Index | n20/D 1.375 | |

| Solubility | Soluble in water | |

| Flash Point | 31 °C (87.8 °F) - closed cup |

Synthesis of this compound

The synthesis of this compound is primarily achieved through nucleophilic substitution reactions where a chlorine or other leaving group is displaced by a fluoride (B91410) ion.

Table 1: Summary of Selected Synthesis Methods for this compound

| Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| Ethyl chloroacetate (B1199739) | Potassium fluoride solid dispersion, 20 °C, 3 hours | 99.1 | 99.7 | [3] |

| Ethyl chloroacetate | Potassium fluoride solid dispersion, 55 °C, 5 hours | 99.4 | 99.4 | [3] |

| Ethyl chloroacetate | KF, Acetamide, Sulfolane, Cetyltrimethylammonium bromide, 120 °C, 2h | 83.5 | N/A | [4] |

| Ethyl chloroacetate | KF, Acetamide, heated to 110 °C, then 140 °C | 52 | N/A | [5] |

| Ethyl chloroacetate | KF, Chloro- or bromo-alkylimidazole ionic liquid catalyst, 110-150 °C, 2-5h | N/A | N/A | [6] |

Experimental Protocol: Synthesis from Ethyl Chloroacetate and Potassium Fluoride

This protocol is based on the method described in patent CN102976934A, which utilizes a solid dispersion of potassium fluoride for high efficiency.[3]

Materials:

-

Ethyl chloroacetate (122g)

-

Potassium fluoride solid dispersion (65g) - Prepared by dissolving 60 parts KF in 100 parts water, adding 6 parts microporous silica (B1680970) gel, stirring, separating, and drying.

-

Reaction vessel with agitation

Procedure:

-

Charge the reaction vessel with ethyl chloroacetate (122g).

-

With agitation, add the potassium fluoride solid dispersion (65g).

-

Maintain the reaction temperature at 20 °C for 3 hours.

-

Upon completion, separate the solid inorganic salts from the liquid product.

-

The resulting liquid is this compound. The reported yield is 103g (99.1%) with a purity of 99.7%.[3]

Safety Note: this compound is toxic and flammable. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2][7]

Synthesis Workflow Diagram```dot

Caption: Inhibition of the Krebs cycle by fluoroacetate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]

- 7. Synthesis of this compound and its precautions-Chemwin [en.888chem.com]

An In-depth Technical Guide to the Commercial Production of Ethyl Fluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl fluoroacetate (B1212596) is a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals. Its commercial production is dominated by two primary synthetic routes: the halogen exchange (Halex) reaction of ethyl chloroacetate (B1199739) and the direct esterification of fluoroacetic acid. This guide provides a detailed overview of these methods, including experimental protocols, quantitative data, and process workflows.

Halogen Exchange (Halex) Reaction

The most prevalent commercial method for synthesizing ethyl fluoroacetate is the nucleophilic substitution of chlorine in ethyl chloroacetate with fluoride (B91410). This is typically achieved using an alkali metal fluoride, with potassium fluoride (KF) being the most common fluorinating agent due to its reactivity and cost-effectiveness. The efficiency of this reaction is highly dependent on the choice of solvent and catalyst.

Core Reaction:

-

Reactants: Ethyl chloroacetate, Potassium fluoride

-

Product: this compound, Potassium chloride

The key challenge in this process is the low solubility of potassium fluoride in common organic solvents. To overcome this, various strategies are employed, including the use of high-boiling point polar aprotic solvents, phase-transfer catalysts, or ionic liquids.

Experimental Protocols & Quantitative Data

Several patented and published methods highlight the advancements in the Halex reaction for this compound synthesis. Below are detailed protocols and comparative data from various approaches.

Method 1: Phase-Transfer Catalysis in a Co-solvent System

This method utilizes a quaternary ammonium (B1175870) salt as a phase-transfer catalyst to facilitate the reaction between the solid potassium fluoride and the liquid ethyl chloroacetate. A co-solvent system of sulfolane (B150427) and acetamide (B32628) is used to enhance the solubility of KF.[1][2]

-

Experimental Protocol:

-

To a 100mL flask, add 5g of acetamide and 10mL of sulfolane.

-

Heat the mixture to 165°C for 30 minutes to remove any residual water.

-

Cool the mixture to 120°C.

-

Add 12.255g (0.1 mol) of ethyl chloroacetate, 7.26g (0.125 mol) of potassium fluoride, and 1.73g (0.005 mol) of cetyltrimethylammonium bromide.

-

Maintain the reaction at this temperature for 2 hours with stirring.

-

After the reaction is complete, filter the hot mixture to remove inorganic salts.

-

The resulting filtrate is then distilled at 120°C for 3 hours to yield this compound.

-

Method 2: Ionic Liquid Catalysis

Ionic liquids can act as both the solvent and the catalyst, offering advantages in terms of reaction rate and yield compared to traditional phase-transfer catalysts.[3]

-

Experimental Protocol:

-

In a 100mL flask, combine 4.35g (0.075 mol) of potassium fluoride, 20mL of N,N-dimethylformamide (DMF), and 6.125g (0.05 mol) of ethyl chloroacetate.

-

Add 0.219g (0.001 mol) of 1-butyl-3-methylimidazolium bromide.

-

Heat the mixture to 130°C and maintain for 4 hours with stirring.

-

Cool the reaction mixture to room temperature and filter to remove solid byproducts.

-

The filtrate, containing the product, is then purified by distillation.

-

Method 3: Solid Dispersion of Potassium Fluoride

This innovative approach enhances the reactivity of potassium fluoride by greatly increasing its surface area. The KF is dispersed on a microporous silica (B1680970) gel support.[4]

-

Experimental Protocol:

-

Prepare the potassium fluoride solid dispersion by dissolving 60 parts of KF in 100 parts of water, then adding 6 parts of micropowder silica gel and stirring thoroughly. The mixture is then dried.

-

In a reaction vessel, add 122g of ethyl chloroacetate and 65g of the potassium fluoride solid dispersion.

-

Stir the mixture at 20°C for 3 hours.

-

Separate the liquid product from the solid support and byproducts to obtain this compound.

-

Table 1: Comparison of Halogen Exchange Methods for this compound Synthesis

| Parameter | Method 1: Phase-Transfer Catalysis | Method 2: Ionic Liquid Catalysis | Method 3: Solid Dispersion of KF |

| Primary Reactants | Ethyl chloroacetate, Potassium fluoride | Ethyl chloroacetate, Potassium fluoride | Ethyl chloroacetate, Potassium fluoride on silica |

| Catalyst | Cetyltrimethylammonium bromide | 1-Butyl-3-methylimidazolium bromide | None (activated KF) |

| Solvent | Sulfolane, Acetamide | N,N-Dimethylformamide | None |

| Reaction Temperature | 120°C | 130°C | 20-55°C |

| Reaction Time | 2 hours | 3-4 hours | 3-5 hours |

| Reported Yield | 83.5%[1] | 72.5% - 76.1%[3] | Up to 99.4%[4] |

| Reported Purity | Not specified | Not specified | Up to 99.8%[4] |

Esterification of Fluoroacetic Acid

An alternative commercial route is the direct esterification of fluoroacetic acid with ethanol (B145695). While conceptually straightforward, this method's commercial viability is often limited by the high cost of fluoroacetic acid.[5] However, continuous processes have been developed to achieve very high yields and purities, making it an attractive option where the raw material is available.

Core Reaction:

-

Reactants: Fluoroacetic acid, Ethanol

-

Product: this compound, Water

This is an equilibrium-limited reaction, and to drive it towards the product side, an excess of one reactant (typically ethanol) is used, and the water produced is continuously removed.

Experimental Protocol & Quantitative Data

Continuous Reactive Distillation

This method employs a packed distillation column where a solid acid catalyst is pre-dispersed.[5]

-

Experimental Protocol:

-

Pre-disperse a solid acid catalyst within the packing of a distillation column.

-

Initially charge the reaction kettle at the base of the column with fluoroacetic acid and ethanol.

-

Heat the kettle to reflux to establish a stable temperature and composition profile in the column.

-

Continuously feed ethanol from the bottom and fluoroacetic acid from the top of the extraction section of the column.

-

The this compound product is continuously collected from the top of the distillation column.

-

Water is periodically removed from the reaction kettle.

-

Table 2: Quantitative Data for Continuous Esterification

| Parameter | Value |

| Reactants | Fluoroacetic acid, Ethanol |

| Catalyst | Solid Acid Catalyst |

| Process Type | Continuous Reactive Distillation |

| Optimal Acid:Alcohol Molar Ratio | 1:1.4[5] |

| Reported Yield | > 99%[5] |

| Reported Purity | > 99.9%[5] |

Process and Workflow Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical pathways and experimental workflows described above.

Caption: Workflow for Halogen Exchange Synthesis.

Caption: Workflow for Continuous Esterification Synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN114940647B - Method for synthesizing this compound by using double solvents - Google Patents [patents.google.com]

- 3. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]

- 4. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]

- 5. Preparation process of this compound-Sanmenxia Meile [en.meilechem.com]

In-Depth Technical Guide to the Stability and Decomposition of Ethyl Fluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and decomposition of ethyl fluoroacetate (B1212596) under a variety of conditions. The information is intended to assist researchers and professionals in handling, storing, and utilizing this compound, particularly in the context of drug development where understanding a molecule's stability is paramount.

Chemical Stability Overview

Ethyl fluoroacetate is a colorless liquid that is generally stable under normal temperatures and pressures. However, its stability is significantly influenced by environmental conditions such as heat, pH, oxidizing agents, and light. Decomposition of this compound can lead to the formation of hazardous substances, including hydrogen fluoride (B91410), carbon monoxide, and carbon dioxide.

Thermal Stability and Decomposition

This compound exhibits moderate thermal stability. Decomposition is observed at elevated temperatures, typically above 340°C. The primary thermal decomposition pathway is a unimolecular elimination reaction.

Decomposition Products

The main products of the thermal decomposition of this compound are:

-

Ethylene (C₂H₄)

-

Fluoroacetic acid (CH₂FCOOH)

-

Hydrogen fluoride (HF)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

Kinetics of Thermal Decomposition

The gas-phase pyrolysis of this compound follows a first-order rate law. The temperature dependence of the rate coefficient is described by the Arrhenius equation.[1]

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound [1]

| Parameter | Value | Units | Temperature Range (°C) | Pressure Range (Torr) |

| Pre-exponential factor (A) | 10¹²·⁵⁷ ± ⁰·²⁶ | s⁻¹ | 340–365 | 66–187 |

| Activation energy (Ea) | 194.0 ± 3.1 | kJ/mol | 340–365 | 66–187 |

The Arrhenius equation is given by: k = A * e^(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Thermal Decomposition Product Analysis

This protocol is adapted from methods used for analyzing the thermal degradation of similar volatile organic compounds.

Objective: To identify and quantify the products of the thermal decomposition of this compound.

Instrumentation:

-

Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms, HP-5ms).

Procedure:

-

Sample Preparation: A known amount of this compound is introduced into a pyrolysis tube.

-

Pyrolysis: The sample is heated to the desired temperature (e.g., 350°C) in an inert atmosphere (e.g., helium or nitrogen).

-

GC Separation: The volatile decomposition products are swept into the GC column. The oven temperature program should be optimized to separate the expected products (e.g., initial temperature of 40°C held for 2 minutes, then ramped to 250°C at 10°C/min).

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 10-200.

-

Data Analysis: The resulting chromatogram is analyzed by comparing the mass spectra of the peaks with a reference library (e.g., NIST) to identify the decomposition products. Quantification can be achieved using external or internal standards.

Hydrolytic Stability and Decomposition

This compound is susceptible to hydrolysis, with the rate being highly dependent on the pH of the solution. The primary hydrolysis products are fluoroacetic acid and ethanol.

Decomposition Pathways

Neutral Hydrolysis: In neutral aqueous solution, this compound undergoes slow hydrolysis to form fluoroacetic acid and ethanol. Computational studies suggest a one-step mechanism involving a water molecule.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis rate is accelerated. The reaction is catalyzed by H⁺ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., NaOH), this compound is rapidly hydrolyzed in an irreversible reaction known as saponification. The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of fluoroacetate and ethanol.

Experimental Protocol: Determination of Hydrolysis Rate by Titration

This protocol is a general method for determining the rate of acid-catalyzed hydrolysis of an ester.

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Ice-cold water

-

Thermostatic water bath

-

Burette, pipettes, conical flasks

Procedure:

-

Reaction Setup: A known volume of this compound is added to a pre-heated solution of standardized HCl in a conical flask, which is then placed in a thermostatic water bath at a constant temperature (e.g., 25°C).

-

Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes, and at completion), a small aliquot of the reaction mixture is withdrawn and immediately added to a flask containing ice-cold water to quench the reaction.

-

Titration: The amount of acetic acid formed is determined by titrating the quenched sample with a standardized NaOH solution using phenolphthalein as an indicator.

-

Data Analysis: The rate constant (k) can be calculated using the integrated rate law for a pseudo-first-order reaction, as the concentration of water remains essentially constant.

Oxidative Stability and Decomposition

The primary atmospheric degradation pathway for this compound is initiated by reaction with hydroxyl (OH) radicals.

Decomposition Products

The major products identified from the OH radical-initiated oxidation of this compound in the gas phase are:

-

Fluoroacetic acid (CH₂FC(O)OH)[2]

-

Formyl fluoride (HC(O)F)[2]

-

Formaldehyde (HCHO)[2]

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen fluoride (HF)

Product Yields

Table 2: Molar Yields of Products from the OH-Initiated Oxidation of this compound [2]

| Product | Molar Yield (%) |

| Fluoroacetic acid (CH₂FC(O)OH) | 52.4 ± 0.5 |